![molecular formula C20H18N4O B2398223 [1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2176338-47-7](/img/structure/B2398223.png)

[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

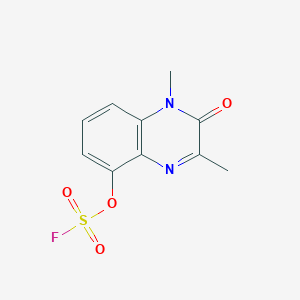

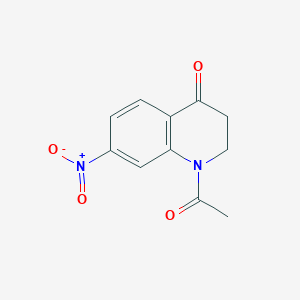

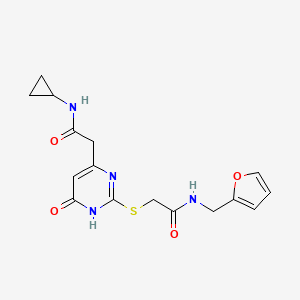

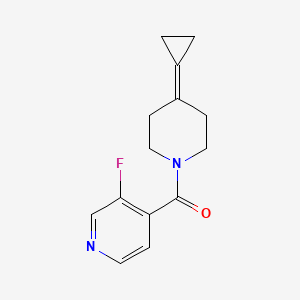

“[1,1’-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that is part of a series of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives . These compounds are synthesized through a one-pot reaction of aromatic ketones and 2-aminopyrimidine .

Synthesis Analysis

The synthesis of these compounds involves a one-pot reaction of aromatic ketones and 2-aminopyrimidine . This reaction is performed in the presence of I2 and DMSO . The derivatives of the 3-amine compound are then reacted with propargyl bromide to yield 2-phenyl-N-(prop-2-yn-1-yl)-N-(pyrimidine-2-yl) derivatives of imidazo/pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot reaction of aromatic ketones and 2-aminopyrimidine . This is followed by a reaction with propargyl bromide to yield the final product .Applications De Recherche Scientifique

- Imidazo[1,2-a]pyrimidine derivatives exhibit promising pharmacological activities. Researchers have explored their potential as antiviral, antibacterial, anti-HIV, and antitumor agents .

- These compounds also show efficacy in treating neurodegenerative disorders such as depression, anxiety, and Parkinson’s disease .

- The fused ring structure of imidazo[1,2-a]pyrimidine contributes to its analgesic, neuroleptic, cardiovascular, and anxiolytic properties .

- Imidazo[1,2-a]pyrimidine has been a focal point in synthetic chemistry. Researchers have employed various methods, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen bond formations, to synthesize these compounds .

- The versatility of imidazo[1,2-a]pyrimidine as a scaffold allows for diverse functionalizations and modifications .

- Studies have investigated the effects of imidazo[1,2-a]pyrimidine derivatives on cell functions, particularly regarding inflammatory responses. These compounds impact leukocyte infiltration and arachidonate metabolite production .

- Some imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial activity. Researchers have tested them against various bacteria to evaluate their potential as antimicrobial agents .

Medicinal Chemistry and Drug Development

Synthetic Chemistry and Methodologies

Biological Activity and Mechanisms

Antimicrobial Properties

Schiff Bases and Biological Applications

Orientations Futures

Propriétés

IUPAC Name |

(4-phenylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c25-19(24-13-18(14-24)23-20-21-11-4-12-22-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-12,18H,13-14H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWFYFRFJLHCJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)

![4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2398158.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)

![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)